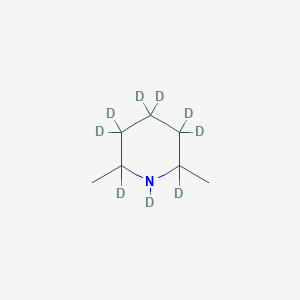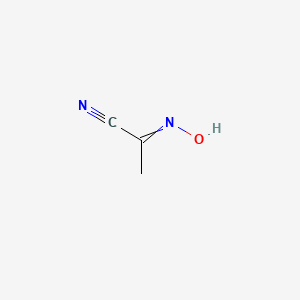
2-(Hydroxyimino)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(HYDROXYIMINO)-PROPANENITRILE is an organic compound that belongs to the class of oximes It is characterized by the presence of both a nitrile group and a hydroxyimino group within its molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(HYDROXYIMINO)-PROPANENITRILE involves the reaction of acetone oxime with cyanogen bromide. The reaction typically proceeds under mild conditions and yields the desired product with good efficiency. The general reaction scheme is as follows:
CH3C(=NOH)CH3+BrCN→CH3C(=NOH)CN+HBr
Another method involves the use of nitromethane as a nitrogen donor in the presence of a copper(II) catalyst and dioxygen as an oxidant . This method is efficient and allows for the synthesis of various substituted oximes.
Industrial Production Methods
Industrial production of 2-(HYDROXYIMINO)-PROPANENITRILE typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-(HYDROXYIMINO)-PROPANENITRILE undergoes various types of chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form corresponding nitro compounds.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro compounds.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(HYDROXYIMINO)-PROPANENITRILE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 2-(HYDROXYIMINO)-PROPANENITRILE involves its reactivity with various molecular targets. The hydroxyimino group can participate in hydrogen bonding and other interactions, while the nitrile group can undergo nucleophilic attack. These interactions and reactions enable the compound to exert its effects in different chemical and biological contexts.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(HYDROXYIMINO)-2-PHENYLACETONITRILE: Similar structure but with a phenyl group instead of a methyl group.
ETHYL CYANOHYDROXYIMINOACETATE: Contains an ester group in addition to the nitrile and hydroxyimino groups.
Uniqueness
2-(HYDROXYIMINO)-PROPANENITRILE is unique due to its simple structure and the presence of both nitrile and hydroxyimino groups, which confer distinct reactivity and versatility in chemical synthesis
Propriétés
Numéro CAS |
37101-10-3 |
|---|---|
Formule moléculaire |
C3H4N2O |
Poids moléculaire |
84.08 g/mol |
Nom IUPAC |
2-hydroxyiminopropanenitrile |
InChI |
InChI=1S/C3H4N2O/c1-3(2-4)5-6/h6H,1H3 |
Clé InChI |
LVKGJWJXYHLYQP-UHFFFAOYSA-N |
SMILES canonique |
CC(=NO)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


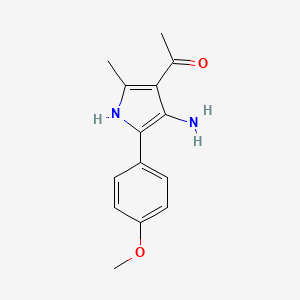
![2-Amino-1-(2-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B13945477.png)
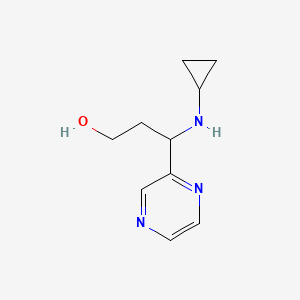
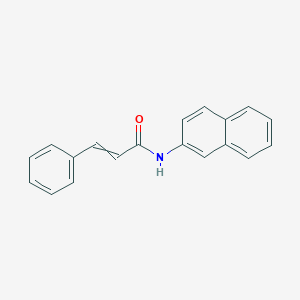
![6H-Pyrazolo[1,5-c][1,2,3]triazole-3,5,6-triamine](/img/structure/B13945494.png)
![1,2-Benzenediol, 4-[(S)-hydroxy-(2S)-2-piperidinylmethyl]-](/img/structure/B13945495.png)
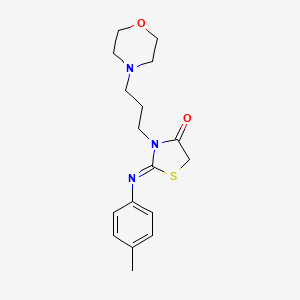
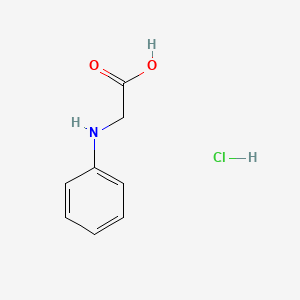

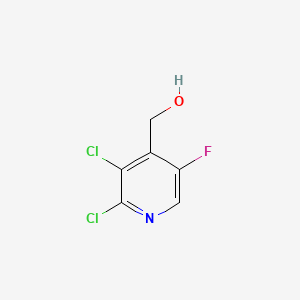
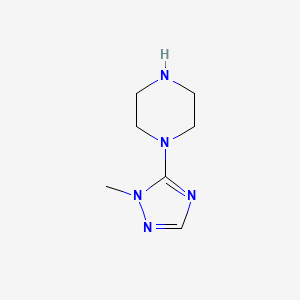
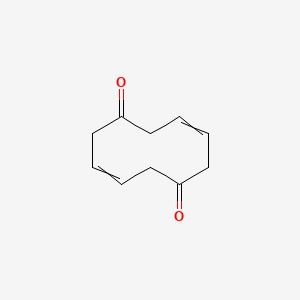
![1,2-Benzenediol,4-[[(2-furanylmethyl)amino]methyl]-](/img/structure/B13945533.png)
